molecular formula C20H25NO2 B2635794 [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol CAS No. 2279123-03-2

[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol

Cat. No.: B2635794
CAS No.: 2279123-03-2
M. Wt: 311.425
InChI Key: DAEQJRXBQKIVSA-UHFFFAOYSA-N
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Description

[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a benzyloxy group attached to the piperidine ring, along with a methanol group at the fourth position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with benzyl halides, followed by the introduction of the benzyloxy group through nucleophilic substitution. The final step involves the reduction of the intermediate to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the piperidine ring or the benzyloxy group, potentially leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid.

    Reduction Products: Various reduced piperidine derivatives.

    Substitution Products: Substituted benzyl or benzyloxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as analgesic, anti-inflammatory, or antimicrobial effects, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzyl and benzyloxy groups may enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    1-Benzylpiperidine: Lacks the benzyloxy and methanol groups, making it less versatile in chemical reactions.

    3-(Benzyloxy)piperidine: Lacks the benzyl and methanol groups, affecting its biological activity and chemical reactivity.

    4-Hydroxypiperidine: Lacks the benzyl and benzyloxy groups, leading to different chemical properties and applications.

Uniqueness: [1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol is unique due to the combination of benzyl, benzyloxy, and methanol groups attached to the piperidine ring. This unique structure allows for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-15-19-11-12-21(13-17-7-3-1-4-8-17)14-20(19)23-16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEQJRXBQKIVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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